Dihydrokadsurenone
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Overview
Description
Preparation Methods
Dihydrokadsurenone can be synthesized by the hydrogenation of the 5-allyl group of kadsurenone. This process involves the use of hydrogen gas in the presence of a suitable catalyst . For industrial production, the same method can be scaled up, ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Dihydrokadsurenone undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: It can participate in substitution reactions, particularly involving its methoxy groups.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated derivatives .
Scientific Research Applications
Dihydrokadsurenone has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving benzofuran derivatives.
Industry: It is used in the synthesis of other bioactive compounds and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of dihydrokadsurenone involves its interaction with specific molecular targets. It binds to platelet-activating factor receptors, inhibiting their activity and thereby exerting anti-inflammatory effects . The pathways involved include the inhibition of platelet aggregation and reduction of inflammatory responses.
Comparison with Similar Compounds
Dihydrokadsurenone is similar to other benzofuran derivatives such as kadsurenone. it is unique due to its specific hydroxylation patterns and binding affinities. Similar compounds include:
Kadsurenone: Another benzofuran derivative with similar biological activities.
Hydroxylated derivatives: Compounds like 10-hydroxy-9,10-dihydrokadsurenone and 9-hydroxy-9,10-dihydrokadsurenone, which are metabolites of this compound.
This compound stands out due to its specific interactions with platelet-activating factor receptors and its potential therapeutic applications.
Properties
CAS No. |
57625-35-1 |
---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C21H26O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h8-13,20H,6-7H2,1-5H3 |
InChI Key |
SLMFJWTXIZCNBN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |
Canonical SMILES |
CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |
Synonyms |
5-propyl-2-(3,4-dimethoxyphenyl)-3a,alpha-methoxy-3-methyl-2,3,3a,6-tetrahydro-6-oxobenzofuran dihydrokadsurenone |
Origin of Product |
United States |
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